molecular formula C21H15F3N2O3 B2759184 2-(1H-Indol-3-YL)-2-oxo-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}acetamide CAS No. 1421507-75-6

2-(1H-Indol-3-YL)-2-oxo-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}acetamide

Cat. No.: B2759184
CAS No.: 1421507-75-6
M. Wt: 400.357
InChI Key: CLDZIEIMSSRKPD-UHFFFAOYSA-N
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Description

2-(1H-Indol-3-YL)-2-oxo-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}acetamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Indol-3-YL)-2-oxo-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}acetamide typically involves multiple steps, starting from readily available starting materials

    Formation of the Indole Ring: The indole ring can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates (CF3SO2Cl) under appropriate conditions.

    Coupling Reactions: The phenoxy and but-2-yn-1-yl groups can be coupled to the indole ring using palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which involves the reaction of an aryl halide with an alkyne in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(1H-Indol-3-YL)-2-oxo-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}acetamide can undergo various types of chemical reactions, including:

    Oxidation: The indole ring can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form indole-2,3-diones.

    Reduction: The compound can be reduced using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to form the corresponding alcohols or amines.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Indole-2,3-diones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Substituted indole derivatives with nucleophiles.

Scientific Research Applications

2-(1H-Indol-3-YL)-2-oxo-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of cancer, viral infections, and inflammatory diseases.

    Industry: Used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone involved in the regulation of plant growth and development.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its potential anticancer properties.

    Trifluoromethylindoles: A class of compounds with diverse biological activities, including antiviral and anticancer properties.

Uniqueness

2-(1H-Indol-3-YL)-2-oxo-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}acetamide is unique due to its combination of the indole ring, trifluoromethyl group, and phenoxy-but-2-yn-1-yl moiety. This unique structure imparts specific chemical and biological properties that make it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

2-(1H-indol-3-yl)-2-oxo-N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F3N2O3/c22-21(23,24)14-6-5-7-15(12-14)29-11-4-3-10-25-20(28)19(27)17-13-26-18-9-2-1-8-16(17)18/h1-2,5-9,12-13,26H,10-11H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLDZIEIMSSRKPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)NCC#CCOC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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